molecular formula C11H7NOS B017954 TIQ-A CAS No. 420849-22-5

TIQ-A

Katalognummer: B017954
CAS-Nummer: 420849-22-5
Molekulargewicht: 201.25 g/mol
InChI-Schlüssel: LQJVOLSLAFIXSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[2,3-c]isoquinolin-5(4H)-on, allgemein als TIQ-A bezeichnet, ist eine Verbindung, die für ihr Potenzial als Antiischämiemittel durch die Hemmung der Poly(ADP-Ribose)-Polymerase 1 (PARP1) bekannt ist. Diese Verbindung wurde auf ihre Wirksamkeit in verschiedenen In-vivo-Modellen untersucht und zeigt ihr Potenzial als chemische Sonde zur Untersuchung der Folgen der PARP1-Hemmung .

Vorbereitungsmethoden

Die Synthese von Thieno[2,3-c]isoquinolin-5(4H)-on wurde unter Verwendung von Suzuki-Miyaura-Kreuzkupplung gefolgt von einer mehrstufigen Reaktionssequenz durchgeführt, wodurch die Verbindung mit einer Gesamtausbeute von 14-33 % erhalten wurde . Unter Verwendung der kontinuierlichen Fließsynthese wurde die Gesamtausbeute von Thieno[2,3-c]isoquinolin-5(4H)-on auf 50 % gesteigert . Die Synthesestrategie umfasst acht Schritte und kann allgemein bei der Synthese von substituierten Alkoxythieno[2,3-c]isoquinolin-5(4H)-onen angewendet werden .

Chemische Reaktionsanalyse

Thieno[2,3-c]isoquinolin-5(4H)-on unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Verbindung wurde unter Verwendung der Suzuki-Miyaura-Kreuzkupplung synthetisiert, die die Reaktion von Arylhalogeniden mit Boronsäuren in Gegenwart eines Palladiumkatalysators beinhaltet . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind substituierte Thieno[2,3-c]isoquinolin-5(4H)-one .

Wissenschaftliche Forschungsanwendungen

Thieno[2,3-c]isoquinolin-5(4H)-on wurde in der wissenschaftlichen Forschung wegen seines Potenzials als Inhibitor der Poly-ADP-Ribosyltransferase PARP1 verwendet. Das Gerüst von Thieno[2,3-c]isoquinolin-5(4H)-on wurde verwendet, um Inhibitor gegen humane Mono-ADP-Ribosyltransferasen durch strukturgeleitetes Design und Aktivitätsprofiling zu entwickeln . Die Verbindung wurde auch als Akzeptor-Einheit des Donor-Akzeptor-Typs von Halbleitermaterial in organischen Solarzellen verwendet, wobei Geräte auf Basis dieses Materials hervorragende Stromwandlungseffizienzen zeigten .

Wirkmechanismus

Der Wirkmechanismus von Thieno[2,3-c]isoquinolin-5(4H)-on beinhaltet die Hemmung der Poly(ADP-Ribose)-Polymerase 1 (PARP1). PARP1 ist am DNA-Einzelstrangbruch-Reparatur über den Basenausschneidungsreparaturweg beteiligt. Die Hemmung von PARP1 durch Thieno[2,3-c]isoquinolin-5(4H)-on führt zur Akkumulation von DNA-Strangbrüchen, fördert die genomische Instabilität und Apoptose . Diese Verbindung hemmt auch andere Enzyme der PARP-Familie, was ihre Verwendbarkeit möglicherweise einschränkt .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Mechanisms of Action:
TIQ and 1MeTIQ have been extensively studied for their neuroprotective capabilities, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that these compounds inhibit monoamine oxidases (MAO-A and MAO-B), leading to increased levels of monoamine neurotransmitters in the brain. This action is crucial for mitigating oxidative stress and protecting neurons from damage caused by free radicals .

Case Studies:

  • Parkinson’s Disease Models: In rodent models of PD, chronic administration of TIQ has shown significant restoration of dopamine levels following neurotoxic injury induced by 6-hydroxydopamine (6-OHDA). Specifically, chronic TIQ treatment resulted in a dopamine concentration increase of up to 800% compared to control groups .
  • Behavioral Studies: TIQ and 1MeTIQ have demonstrated the ability to counteract behavioral syndromes induced by neurotoxins like MPTP and rotenone, showcasing their potential in treating symptoms associated with neurodegeneration .

Antioxidant Activity

Both TIQ and 1MeTIQ exhibit intrinsic antioxidant properties. They are capable of scavenging free radicals and inhibiting hydroxyl radical generation, which is pivotal in reducing oxidative stress within the central nervous system . This antioxidant activity contributes to their neuroprotective effects.

Pharmacological Inhibition Studies

PARP Inhibition:
TIQ-A has been utilized as a pharmacological tool to inhibit poly(ADP-ribose) polymerase (PARP), which plays a significant role in cellular repair mechanisms. Studies indicate that this compound derivatives can effectively reach the brain and inhibit PARP-1 and PARP-2, suggesting potential applications in conditions where DNA repair processes are compromised .

Metabolic Syndrome Research:
Research has also explored the implications of this compound in metabolic syndrome contexts. For instance, pharmacological inhibition using this compound has demonstrated benefits in reducing adiposity and improving metabolic parameters in animal models .

Potential Applications in Addiction Treatment

Recent studies have highlighted the anti-addictive properties of 1MeTIQ, particularly its effects on cocaine self-administration behaviors in rats. This suggests that TIQ derivatives could play a role in developing therapies for substance use disorders .

Summary Table of Applications

Application AreaCompoundKey Findings
NeuroprotectionTIQ/1MeTIQRestores dopamine levels post-neurotoxic injury; inhibits MAO activity
Antioxidant ActivityTIQ/1MeTIQScavenges free radicals; inhibits hydroxyl radical generation
PARP InhibitionThis compoundEffective inhibition of PARP-1 and PARP-2; potential for DNA repair enhancement
Metabolic SyndromeThis compoundReduces adiposity; ameliorates metabolic dysfunction in animal models
Addiction Treatment1MeTIQReduces cocaine self-administration behaviors; potential for therapeutic development

Wirkmechanismus

The mechanism of action of thieno[2,3-c]isoquinolin-5(4H)-one involves the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is involved in DNA single-strand break repair via the base excision repair pathway. The inhibition of PARP1 by thieno[2,3-c]isoquinolin-5(4H)-one leads to the accumulation of DNA strand breaks, promoting genomic instability and apoptosis . This compound also inhibits other enzymes of the PARP family, potentially limiting its usability .

Biologische Aktivität

Tetrahydroisoquinoline derivatives, particularly TIQ-A (1,2,3,4-tetrahydroisoquinoline), have garnered significant attention in pharmacological research due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its neuroprotective properties, antioxidant effects, and implications in neurodegenerative diseases.

Overview of this compound

This compound is a naturally occurring compound derived from the isoquinoline family. It is structurally related to other tetrahydroisoquinolines, which have been implicated in various biological processes. Research indicates that this compound exhibits both neurotoxic and neuroprotective properties depending on its concentration and the biological context.

Neuroprotective Properties

Recent studies have demonstrated that this compound possesses neuroprotective properties, particularly in models of neurodegeneration. For instance, in a study involving MPTP-treated mice , this compound levels were assessed alongside 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). The results indicated that while TIQ was associated with neurotoxicity, 1-MeTIQ exhibited neuroprotective effects by mitigating dopaminergic neuron loss .

Table 1: Levels of TIQ and 1-MeTIQ in Biological Samples

Sample TypeTIQ (ng/g of tissue)1-MeTIQ (ng/g of tissue)
Rat Brain6.74 ± 0.913.24 ± 0.63
Mouse Brain4.83 ± 0.852.08 ± 0.32
Rat Liver7.31 ± 1.522.72 ± 0.15
Mouse Liver5.22 ± 1.191.61 ± 0.18

The data presented show significant differences in the levels of these compounds across various tissues, suggesting differential metabolism and potential implications for therapeutic use .

Antioxidant Activity

This compound has also been shown to exhibit antioxidant activity , which contributes to its neuroprotective effects. Studies indicate that both TIQ and its methylated derivative (1-MeTIQ) can inhibit monoamine oxidase (MAO) A and B activities, leading to reduced oxidative stress within neuronal environments . This is particularly relevant in the context of diseases like Parkinson's disease where oxidative stress plays a critical role.

The antioxidant mechanism involves the inhibition of free radical formation and the prevention of dopamine oxidation via the Fenton reaction . This suggests that this compound could be beneficial in mitigating oxidative damage associated with neurodegenerative disorders.

Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of this compound in various neurological conditions:

  • Parkinson's Disease Models : In animal models simulating Parkinson's disease, this compound administration resulted in reduced symptoms associated with dopaminergic neuron loss. The compound's ability to modulate endogenous amine levels suggests potential for clinical applications in managing symptoms of Parkinson's disease .
  • Fibrosis Research : Another study evaluated the role of this compound as a pharmacological tool in inhibiting myofibroblast differentiation linked to pulmonary fibrosis, demonstrating its versatility beyond neuroprotection .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate TIQ-A’s efficacy as a PARP inhibitor?

  • Methodological Answer : this compound’s PARP inhibition is typically validated through in vitro enzymatic assays (e.g., PARP-1/2 catalytic activity inhibition using recombinant proteins) and in vivo disease models such as atherosclerosis-prone ApoE−/− mice fed high-fat diets . For cell-based studies, concentrations ranging from 1 μM to 50 μM are used to assess dose-dependent effects on proliferation (e.g., MCF-7 breast cancer cells) .

Q. How are this compound’s effects on lipid metabolism quantified in atherosclerosis studies?

  • Methodological Answer : Lipid profiles (total cholesterol, LDL, vLDL) are measured via serum analysis after overnight fasting. This compound-treated mice show significant reductions in total cholesterol (e.g., 28% decrease) and LDL levels compared to untreated controls, even under high-fat diets. Data are analyzed using ANOVA with post-hoc Tukey tests .

Q. What criteria ensure this compound’s specificity for PARP-1 over other isoforms (e.g., PARP-2 or tankyrases)?

  • Methodological Answer : Selectivity is confirmed through competitive binding assays (e.g., IC₅₀ values: 20 nM for PARP-1 vs. 38 nM for PARP-2 ) and structural analysis (X-ray crystallography of this compound bound to PARP-1 catalytic domains). Tankyrase off-target effects are ruled out via functional assays (e.g., telomere stability tests in HeLa cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s impact on plaque stability across different atherosclerosis models?

  • Methodological Answer : Discrepancies arise from variations in diet duration and plaque maturation stages. For example, this compound reduces plaque size in early-stage atherosclerosis (12-week high-fat diet) but stabilizes advanced plaques by increasing collagen content (immunohistochemistry) and reducing inflammatory markers (e.g., TNF-α, MCP-1 ELISA) . Standardizing plaque staging (e.g., histological grading of lipid cores and fibrous caps) ensures comparability .

Q. What experimental designs address this compound’s dual role in promoting plaque regression while increasing endothelial cell survival?

  • Methodological Answer : Dual outcomes are studied using time-course experiments:

  • Plaque regression : Switch from high-fat to regular diet with this compound (3 mg/kg, 3× weekly) for 4 weeks, measuring plaque area via Oil Red O staining .
  • Cell survival : Co-treatment with this compound and pro-apoptotic agents (e.g., H₂O₂) in aortic endothelial cells, followed by flow cytometry for apoptosis markers (Annexin V/PI) .

Q. How can this compound’s pharmacokinetic limitations (e.g., solubility, brain permeability) be optimized for neuroprotection studies?

  • Methodological Answer : Structural derivatives like DAMTIQ and HYDAMTIQ are synthesized to enhance solubility and blood-brain barrier penetration. Efficacy is tested in stroke models (e.g., middle cerebral artery occlusion) with neurological scoring (Bederson scale) and infarct volume quantification (TTC staining) .

Q. Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects on cell proliferation?

  • Methodological Answer : Dose-response curves are generated using nonlinear regression (GraphPad Prism), with IC₅₀ values calculated via four-parameter logistic models. Significance between treatment groups (e.g., E2 + this compound vs. E2 alone) is assessed using one-way ANOVA with Tukey correction .

Q. How are conflicting results in this compound’s impact on CD68+ foam cells reconciled across studies?

  • Methodological Answer : Contradictions arise from differences in macrophage recruitment protocols. Flow cytometry (CD68+ staining) combined with in situ hybridization for monocyte chemoattractants (e.g., MCP-1) clarifies whether this compound reduces foam cell formation or alters their phenotype .

Q. Ethical & Technical Considerations

Q. What controls are essential when testing this compound in in vivo atherosclerosis models?

  • Methodological Answer : Include:

  • Positive control : PARP-1 knockout mice to confirm target specificity.
  • Vehicle control : Sterile saline injections to rule out solvent effects.
  • Diet-matched controls : Separate cohorts for high-fat vs. regular diets to isolate dietary confounding .

Q. How do researchers ensure reproducibility of this compound’s anti-inflammatory effects across cell lines?

  • Methodological Answer :
    Standardize cell culture conditions (e.g., serum concentration, passage number) and validate inflammatory markers (e.g., NF-κB activation via luciferase reporter assays). Cross-validate findings in primary cells (e.g., human aortic endothelial cells) and immortalized lines .

Eigenschaften

IUPAC Name

4H-thieno[2,3-c]isoquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJVOLSLAFIXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432530
Record name TIQ-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420849-22-5
Record name Thieno[2,3-c]isoquinolin-5(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420849-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TIQ-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIQ-A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.08 ml of thionyl chloride were added to a solution of 3-phenylthiophen-2-carboxylic acid (6) (0.138 g, 0.68 mmol) in 2 ml of anhydrous benzene and the mixture was refluxed for 2 hrs. The solvent and the excess thionyl chloride were removed under vacuum and the residue was taken up using 3 ml of THF, and NaN3 (0.066 g, 1.02 mmol) in 1 ml of water was added rapidly to this stirred solution at 0° C. The mixture was left for 1 hr at room temperature with stirring, poured into 10 ml of crushed ice and water and extracted with ethyl ether (4×10 ml) and the separated organic layer was washed, dried and evaporated under vacuum. The residue was dissolved in 1 ml of o-dichlorobenzene and then added dropwise to 3 ml of boiling o-dichlorobenzene with stirring. The mixture was refluxed for 5 hrs, then cooled and evaporated. The mixture was subjected to flash chromatography, elution with 90:10 petroleum ether-ethyl acetate giving the end compound (7) (0.061 g, 0.3 mmol, 44% yield) as a pure solid (M. Pt. 266-268° C.); IR: 2849, 1647 cm−1 (NHCO).
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
0.138 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.066 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
[Compound]
Name
petroleum ether-ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.